N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide is a synthetic organic compound with the molecular formula C22H48N2O4Si2 and a molecular weight of 460.8 g/mol . This compound is characterized by the presence of two tert-butyldimethylsilyloxymethyl groups attached to an ethanediamide backbone. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide typically involves the reaction of ethanediamide with (S)-1-(tert-butyldimethylsilyloxymethyl)propylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
N,N’-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in the study of protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of N,N’-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tert-butyldimethylsilyloxymethyl groups can enhance its stability and facilitate its binding to target molecules. The pathways involved may include inhibition or activation of enzymatic activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)ethyl]ethanediamide
- N,N’-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)butyl]ethanediamide
- N,N’-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)phenyl]ethanediamide
Uniqueness
N,N’-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide is unique due to its specific tert-butyldimethylsilyloxymethyl groups, which confer distinct chemical properties such as increased stability and reactivity. These properties make it particularly valuable in biochemical research and industrial applications .
Properties
IUPAC Name |
N,N'-bis[(2S)-1-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H48N2O4Si2/c1-13-17(15-27-29(9,10)21(3,4)5)23-19(25)20(26)24-18(14-2)16-28-30(11,12)22(6,7)8/h17-18H,13-16H2,1-12H3,(H,23,25)(H,24,26)/t17-,18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCNVHFVKJLKGM-ROUUACIJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO[Si](C)(C)C(C)(C)C)NC(=O)C(=O)NC(CC)CO[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO[Si](C)(C)C(C)(C)C)NC(=O)C(=O)N[C@@H](CC)CO[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H48N2O4Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582042 |
Source
|
Record name | N~1~,N~2~-Bis[(2S)-1-{[tert-butyl(dimethyl)silyl]oxy}butan-2-yl]ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909567-52-8 |
Source
|
Record name | N~1~,N~2~-Bis[(2S)-1-{[tert-butyl(dimethyl)silyl]oxy}butan-2-yl]ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.